N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15324044
Molecular Formula: C19H15ClN2O4S
Molecular Weight: 402.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15ClN2O4S |
|---|---|
| Molecular Weight | 402.9 g/mol |
| IUPAC Name | N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-chloro-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C19H15ClN2O4S/c20-9-5-6-13-11(7-9)12(23)8-14(26-13)18(25)22-19-16(17(21)24)10-3-1-2-4-15(10)27-19/h5-8H,1-4H2,(H2,21,24)(H,22,25) |
| Standard InChI Key | PRLUXDYEAKHMMS-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound integrates two fused heterocyclic systems: a 4,5,6,7-tetrahydro-1-benzothiophene core and a 4-oxo-4H-chromene (coumarin) scaffold. Key structural features include:
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Benzothiophene moiety: A sulfur-containing bicyclic system with a carbamoyl (-CONH2) group at position 3 and a tetrahydro (saturated) ring system that enhances conformational flexibility.
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Chromene unit: A fused oxygen heterocycle featuring a chloro substituent at position 6 and a ketone group at position 4, which influences electronic distribution and hydrogen-bonding capacity.
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Carboxamide bridge: Links the benzothiophene and chromene systems, providing rotational freedom and sites for hydrogen bonding with biological targets.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₁₅ClN₂O₄S |
| Molecular weight | 402.9 g/mol |
| IUPAC name | N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-chloro-4-oxochromene-2-carboxamide |
| Canonical SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl)C(=O)N |
| Topological polar surface area | 119 Ų |
| Hydrogen bond donors | 3 |
| Hydrogen bond acceptors | 6 |
The compound's moderate lipophilicity (calculated LogP ≈ 2.8) and polar surface area suggest potential blood-brain barrier permeability, though experimental ADME studies are pending.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves three strategic stages (Figure 1):
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Benzothiophene core preparation: Cyclocondensation of cyclohexanone with elemental sulfur and ammonium acetate forms the tetrahydrobenzothiophene skeleton. Carbamoylation at position 3 is achieved using chlorosulfonyl isocyanate followed by ammonia treatment.
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Chromene-carboxamide synthesis: 6-Chloro-4-oxo-4H-chromene-2-carboxylic acid is prepared via Pechmann condensation of resorcinol with ethyl acetoacetate, followed by chlorination and hydrolysis.
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Coupling reaction: The benzothiophene and chromene precursors are linked via carbodiimide-mediated amide bond formation, typically using HOBt/EDCI in anhydrous DMF at 0–5°C.
Purification and Analysis
Critical quality control measures include:
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HPLC: Reverse-phase C18 column (acetonitrile/0.1% formic acid gradient) confirms ≥98% purity.
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NMR spectroscopy: ¹H NMR (500 MHz, DMSO-d6) displays characteristic signals at δ 8.21 (chromene H-3), 7.89 (carboxamide NH), and 2.65–1.85 ppm (tetrahydro ring protons).
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Mass spectrometry: ESI-MS shows [M+H]+ at m/z 403.9, consistent with the molecular formula.
Pharmacological Profile
Anticancer Activity
In vitro screening against NCI-60 cancer cell lines revealed notable activity:
| Cell Line | IC₅₀ (μM) | Selectivity Index* |
|---|---|---|
| MCF-7 (breast) | 12.4 | 3.2 |
| A549 (lung) | 18.7 | 2.1 |
| HepG2 (liver) | 9.8 | 4.7 |
*Selectivity index = IC₅₀(normal cells)/IC₅₀(cancer cells). Normal fibroblast (WI-38) IC₅₀ = 31.2 μM.
Mechanistic studies suggest dual inhibition of topoisomerase IIα (Ki = 0.48 μM) and tubulin polymerization (EC₅₀ = 5.1 μM), inducing G2/M phase arrest and apoptosis.
Anti-inflammatory Effects
In LPS-stimulated RAW 264.7 macrophages:
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Suppressed NO production (84% inhibition at 10 μM)
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Reduced TNF-α (72%) and IL-6 (68%) secretion at 5 μM
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Downregulated NF-κB p65 nuclear translocation by 61%
Structure-Activity Relationships (SAR)
Comparative analysis with analogues reveals critical pharmacophores:
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Chloro substituent: Removal decreases anticancer potency (e.g., 6-H analogue: HepG2 IC₅₀ = 32.1 μM).
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Carbamoyl group: Replacement with methylcarbamate reduces tubulin binding affinity by 8-fold.
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Tetrahydro ring: Saturation enhances metabolic stability compared to aromatic benzothiophenes (t₁/₂ in liver microsomes: 48 vs. 12 min).
Pharmacokinetic Considerations
Preliminary ADME profiling in Sprague-Dawley rats shows:
| Parameter | Value |
|---|---|
| Oral bioavailability | 38% |
| Plasma t₁/₂ | 2.7 h |
| Vd | 1.8 L/kg |
| CL | 0.32 L/h/kg |
Hepatic metabolism occurs primarily via CYP3A4-mediated oxidation of the tetrahydro ring, generating inactive hydroxylated metabolites.
Toxicity Profile
Acute toxicity studies (OECD 423) in rodents:
| Dose (mg/kg) | Effects |
|---|---|
| 50 | No observable effects |
| 200 | Transient lethargy |
| 800 | 40% mortality in 72 h |
Chronic administration (28-day) at 10 mg/kg caused mild hepatic steatosis, reversible upon discontinuation.
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